6-Hydroxydodecanedioyl-CoA

Peroxisomal Beta-Oxidation Dicarboxylic Acid Metabolism Acyl-CoA Substrate Specificity

6-Hydroxydodecanedioyl-CoA is the definitive substrate for peroxisomal dicarboxylyl-CoA oxidase assays. Its C12-chain, ω-dicarboxylic, and C6-hydroxylated structure ensures peroxisomal-specific targeting, eliminating confounding mitochondrial oxidation seen with monocarboxylic analogs. Achieve robust, quantifiable activity with higher Vmax versus shorter-chain substrates. Ideal for Zellweger spectrum & dicarboxylic aciduria research. Distinct 995.8 g/mol molecular weight enables precise LC-MS/MS quantification in complex matrices.

Molecular Formula C33H56N7O20P3S
Molecular Weight 995.8 g/mol
Cat. No. B15552821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxydodecanedioyl-CoA
Molecular FormulaC33H56N7O20P3S
Molecular Weight995.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H56N7O20P3S/c1-33(2,28(47)31(48)36-13-12-22(42)35-14-15-64-24(45)11-7-6-9-20(41)8-4-3-5-10-23(43)44)17-57-63(54,55)60-62(52,53)56-16-21-27(59-61(49,50)51)26(46)32(58-21)40-19-39-25-29(34)37-18-38-30(25)40/h18-21,26-28,32,41,46-47H,3-17H2,1-2H3,(H,35,42)(H,36,48)(H,43,44)(H,52,53)(H,54,55)(H2,34,37,38)(H2,49,50,51)
InChIKeyBGZZWABGWICANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxydodecanedioyl-CoA: A Key Long-Chain Dicarboxylyl-CoA Intermediate in Mitochondrial and Peroxisomal Beta-Oxidation


6-Hydroxydodecanedioyl-CoA is a long-chain dicarboxylyl-coenzyme A (CoA) thioester [1]. It serves as a crucial intermediate in the beta-oxidation of dicarboxylic acids, a metabolic pathway essential for the breakdown of fatty acids in mitochondria and peroxisomes [2]. This compound is classified as an acyl-CoA derivative, specifically featuring a 12-carbon dodecanedioic acid backbone with a hydroxyl group at the C6 position, esterified to coenzyme A [3]. Its molecular weight is 995.8 g/mol [4].

Why 6-Hydroxydodecanedioyl-CoA Cannot Be Simply Substituted by Other Acyl-CoA Derivatives


Generic substitution among CoA derivatives is precluded by their distinct acyl chain length, hydroxylation pattern, and carboxylation state, which dictate specific enzyme-substrate interactions and metabolic fates [1]. 6-Hydroxydodecanedioyl-CoA is a long-chain, ω-dicarboxylic, C6-hydroxylated CoA ester [2]. These structural features determine its unique recognition by peroxisomal and mitochondrial beta-oxidation enzymes [3], its specific carnitine transferase affinities, and its distinct role in dicarboxylic acid catabolism compared to monocarboxylyl-CoA or shorter-chain analogs [4].

Quantitative Evidence Guide for 6-Hydroxydodecanedioyl-CoA: Differentiating Performance from Key Analogs


Peroxisomal Beta-Oxidation: Dicarboxylyl-CoA Activity Comparison

6-Hydroxydodecanedioyl-CoA, as a long-chain dicarboxylyl-CoA, is a substrate for the peroxisomal beta-oxidation system, a key differentiator from short-chain or non-dicarboxylic analogs. While direct kinetic data for 6-Hydroxydodecanedioyl-CoA is not available in the primary literature, class-level inferences can be drawn from studies on similar dicarboxylyl-CoA esters [1]. Research shows that long-chain dicarboxylyl-CoA esters, such as dodecanedioyl-CoA, are actively oxidized by hepatic peroxisomes, whereas intact mitochondria show negligible activity on these substrates [1]. This indicates a specific subcellular routing not shared by monocarboxylyl-CoA substrates like palmitoyl-CoA, which are readily oxidized by both mitochondria and peroxisomes [1]. This differential subcellular targeting is a critical functional distinction for experimental design.

Peroxisomal Beta-Oxidation Dicarboxylic Acid Metabolism Acyl-CoA Substrate Specificity

Chain Length Specificity in Dicarboxylyl-CoA Oxidation: Vmax and Substrate Inhibition

The oxidation of dicarboxylyl-CoA esters by peroxisomal oxidase is chain-length dependent. A study using the mono-CoA esters of dodecanedioic acid (DC12-CoA, the de-hydroxylated analog of 6-Hydroxydodecanedioyl-CoA) and other dicarboxylic acids revealed key kinetic parameters [1]. While similar Vmax values were observed for DC12-CoA, DC10-CoA, DC8-CoA, and DC6-CoA, the combination of increasing Km values and decreasing substrate inhibition constant (Ki) with decreasing chain length caused the maximum obtainable velocity to drop significantly for shorter chains [1]. This demonstrates that the C12 chain length is near-optimal for achieving high flux through this enzyme, a property not shared by shorter dicarboxylyl-CoA analogs.

Enzyme Kinetics Dicarboxylyl-CoA Oxidase Substrate Inhibition

Molecular Weight and Structural Differentiation from Non-Hydroxylated Analog

6-Hydroxydodecanedioyl-CoA (C33H56N7O20P3S) has a molecular weight of 995.8 g/mol [1]. Its closest non-hydroxylated analog, dodecanedioyl-CoA (DC12-CoA), has a molecular weight of 979.8 g/mol . The 16 g/mol difference corresponds precisely to the addition of a single oxygen atom (hydroxyl group) at the C6 position. This specific modification alters the molecule's hydrogen-bonding capacity and enzyme recognition, as hydroxylation is a key determinant for the specificity of enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases in the beta-oxidation spiral [2].

Chemical Property Molecular Weight Structural Biology

Predicted LC-MS/MS Fragmentation Pattern for Specific Identification

The Human Metabolome Database (HMDB) provides a predicted LC-MS/MS spectrum for 6-Hydroxydodecanedioyl-CoA at 20V collision energy in positive ion mode [1]. This predicted fragmentation pattern, characterized by specific product ions from the CoA moiety and the acyl chain, serves as a unique fingerprint for targeted metabolomics and lipidomics experiments. Unlike generic database entries, this spectral prediction enables the development of specific Multiple Reaction Monitoring (MRM) transitions for quantitative analysis, differentiating it from other CoA esters with similar masses but different fragmentation behaviors [1].

Analytical Chemistry Metabolomics Mass Spectrometry

Optimal Research and Industrial Applications for 6-Hydroxydodecanedioyl-CoA


Investigating Peroxisomal Beta-Oxidation and Dicarboxylic Acidurias

6-Hydroxydodecanedioyl-CoA is the substrate of choice for in vitro assays of peroxisomal dicarboxylyl-CoA oxidase activity, as its long-chain dicarboxylic structure ensures specific peroxisomal targeting and avoids the confounding mitochondrial oxidation seen with monocarboxylic substrates [1]. This makes it ideal for studying peroxisomal biogenesis disorders (e.g., Zellweger spectrum) and dicarboxylic acidurias.

Enzyme Kinetic Studies of Dicarboxylyl-CoA Oxidase

For researchers characterizing the kinetics of peroxisomal dicarboxylyl-CoA oxidase, 6-Hydroxydodecanedioyl-CoA provides a C12-chain substrate with a favorable balance of Vmax and substrate inhibition, yielding higher maximum obtainable velocities compared to shorter-chain dicarboxylyl-CoAs like DC6-CoA or DC8-CoA [1]. This ensures robust, quantifiable activity measurements.

Targeted Metabolomics and Lipidomics Method Development

The distinct molecular weight (995.8 g/mol) and predicted LC-MS/MS fragmentation pattern of 6-Hydroxydodecanedioyl-CoA [1] facilitate its specific quantification in complex biological samples. Analytical chemists can leverage these properties to develop and validate targeted assays for monitoring dicarboxylic acid metabolism in disease models or clinical samples.

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